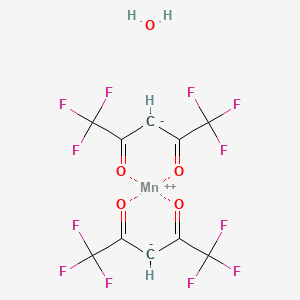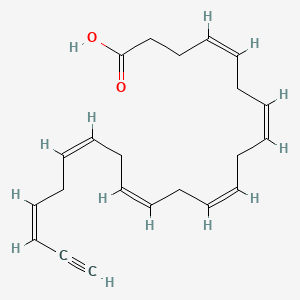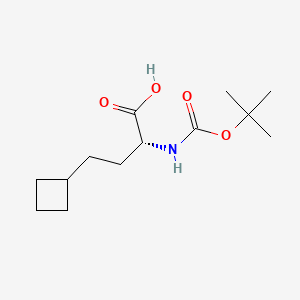
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, also known as BFCF, is a synthetic compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical treatment. BFCF is a bicyclic amide, containing a cyclohexyl group and two fluorine atoms attached to a benzamide ring. It is a white solid at room temperature and has a melting point of around 115°C. BFCF has been studied for its ability to act as a ligand in coordination chemistry, as well as for its potential applications in drug development and medical treatments.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been studied for its potential applications in scientific research. It has been used in coordination chemistry as a ligand, as well as in the synthesis of other compounds. 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has also been studied for its ability to act as an inhibitor of enzymes, such as cytochrome P450. In addition, 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of small molecules for drug discovery.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide is not fully understood. However, it is believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide acts as a ligand in coordination chemistry, binding to metal ions and forming coordination complexes. It is also believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has the ability to act as an inhibitor of enzymes, such as cytochrome P450, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide are not well understood. However, it is believed that 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has the potential to act as an inhibitor of enzymes, such as cytochrome P450, which may affect the metabolism of certain drugs. In addition, 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide has been studied for its ability to act as a ligand in coordination chemistry, which may affect the binding of other molecules to metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in laboratory experiments include its low cost, ease of synthesis, and ability to act as a ligand in coordination chemistry. The main limitation of using 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as in the synthesis of peptides and peptidomimetic compounds.
Direcciones Futuras
Future research on 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide could focus on further understanding its mechanism of action, as well as its potential applications in drug development and medical treatments. Additionally, further research could be done to investigate the biochemical and physiological effects of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide, as well as its potential to act as an inhibitor of enzymes. Finally, further research could be done to investigate the solubility of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide in water, in order to develop methods to increase its solubility and make it easier to use in laboratory experiments.
Métodos De Síntesis
The synthesis of 3-Bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide can be accomplished using a variety of methods. The most common method is by the reaction of 1-bromo-2-chloro-4-fluorobenzene with cyclohexylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere in order to protect the product from oxidation. After the reaction is complete, the product can be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
3-bromo-6-chloro-N-cyclohexyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClFNO/c14-9-6-7-10(15)11(12(9)16)13(18)17-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCPEVABGKZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetrakis[N-tetrachlorophthaloyl-(R)-tert-leucinato]dirhodium bis(ethyl acetate) adduct, 98%](/img/structure/B6288790.png)

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)

![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)
![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)

